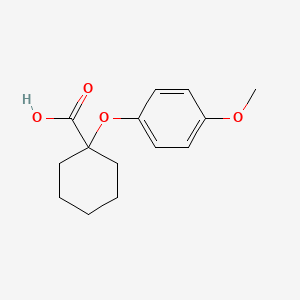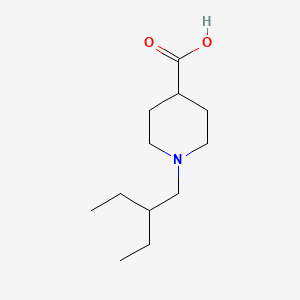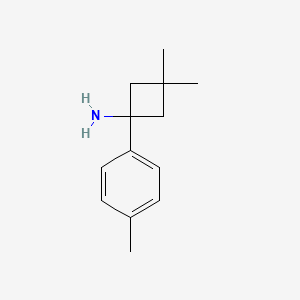
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid
Descripción general
Descripción
“1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 92865-03-7 . Its molecular weight is 250.29 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C14H18O4/c1-17-11-5-7-12 (8-6-11)18-14 (13 (15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3, (H,15,16) . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is slightly soluble in water (11 g/L at 25°C) .Aplicaciones Científicas De Investigación
Reactivity in Aqueous Solutions
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, as part of the broader family of compounds, demonstrates dual reactivity in aqueous solutions. The study by Arumugam and Popik (2010) investigates the reactivity of hydroxy- and methoxy-substituted o-quinone methides, which share a structural resemblance to the compound . These methides can undergo hydration or tautomerization, highlighting the compound's potential for diverse chemical reactions in aqueous environments, useful in synthesizing various derivatives for research applications (Arumugam & Popik, 2010).
Antimicrobial Applications
Another notable application is found in the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which is structurally similar to the target compound. Noolvi et al. (2016) synthesized these derivatives to test their antimicrobial activities against various microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Catalysis in Organic Synthesis
The compound's structural framework also lends itself to exploration in catalysis, as demonstrated in the study on hydrocarbomethoxylation of cyclohexene by Ordyan et al. (1972). This process involves formic acid and methanol under phosphoric acid catalysis, yielding esters of cyclohexanecarboxylic acid with high selectivity. Such catalytic processes are pivotal in the synthesis of complex organic molecules, showcasing the compound's relevance in organic synthesis (Ordyan, Grigoryan, Avetisyan, & Éidus, 1972).
Photoreactions in Material Science
Mori et al. (2003) delve into the acid-controlled photoreactions of aryl alkanoates, revealing the intricate balance of transesterification, decarboxylation, Fries rearrangement, and transposition under different conditions. This research underscores the compound's utility in photochemical studies, particularly in developing materials with specific light-responsive properties (Mori, Takamoto, Wada, & Inoue, 2003).
Propiedades
IUPAC Name |
1-(4-methoxyphenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-5-7-12(8-6-11)18-14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWCTLXLNZKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
